2-(2,4-Dichlorophenoxy)benzaldehyde
Overview
Description
2-(2,4-Dichlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.111. It is a solid substance with a purity of 95%1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(2,4-Dichlorophenoxy)benzaldehyde. However, a related compound, N’- (2-Chloro-4-nitrobenzylidene)-2- (2,4-dichlorophenoxy)propanehydrazide, was synthesized by refluxing 4b (0.25 g, 1 mmol) and 2-chloro-4-nitrobenzaldehyde (0.18 g, 1 mmol) in 30 ml absolute ethanol in the presence of few drops of glacial acetic acid for 2 h2.Molecular Structure Analysis
The InChI code for 2-(2,4-Dichlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-5-6-13 (11 (15)7-10)17-12-4-2-1-3-9 (12)8-16/h1-8H1. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(2,4-Dichlorophenoxy)benzaldehyde.Physical And Chemical Properties Analysis
2-(2,4-Dichlorophenoxy)benzaldehyde has a boiling point of 147°C at 0.1mm Hg and a melting point of 58 - 60°C1. It is a solid substance1.Scientific Research Applications
1. Advanced Oxidation Processes (AOPs) for Degradation
- Summary of Application: The compound 2,4-dichlorophenoxyacetic acid (2,4-D), which is related to 2-(2,4-Dichlorophenoxy)benzaldehyde, has been a subject of concern due to its toxicity and persistence in the environment. Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
- Methods of Application: The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation and mineralization .
2. Potential c-Met Kinase Inhibitors
- Summary of Application: A series of 2, 4-dichlorophenoxyacetamide-chalcones, which are related to 2-(2,4-Dichlorophenoxy)benzaldehyde, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines .
- Methods of Application: The compounds were tested against c-Met kinase using the ADP Glo TM assay .
- Results or Outcomes: Some compounds were found to possess IC50 <10 µM indicating good activity. Compound 6f was identified as a promising compound and evaluated further for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines .
3. Synthesis of Substituted Benzaldehydes
- Summary of Application: The compound 2-(2,4-Dichlorophenoxy)benzaldehyde can be used in the synthesis of functionalized benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
- Results or Outcomes: This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
4. Chemical Properties and Safety Information
- Summary of Application: Information about the chemical properties and safety of 2-(2,4-Dichlorophenoxy)benzaldehyde is crucial for its handling and storage .
- Methods of Application: The compound has a boiling point of 147°C at 0.1mm Hg and a melting point of 58 - 60°C . It is important to follow safety precautions when handling this compound .
- Results or Outcomes: The safety information includes hazard statements such as H302, H312, H332, and precautionary statements like P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
5. Synthesis of Functionalized (Benz)Aldehydes
- Summary of Application: The compound 2-(2,4-Dichlorophenoxy)benzaldehyde can be used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure .
- Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
6. Synthesis of Benzoin
- Summary of Application: The compound 2-(2,4-Dichlorophenoxy)benzaldehyde can be used in the synthesis of benzoin .
- Methods of Application: The method involves the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water .
- Results or Outcomes: HP-β-CD exhibited the highest yield in the benzoin condensation reactions, and HP-β-CD can be recycled several times with little loss of activity through the addition of fresh VB 1 .
Safety And Hazards
The safety information for 2-(2,4-Dichlorophenoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation1. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area1. In case of skin contact, it is advised to wash with plenty of soap and water1. If in eyes, rinse cautiously with water for several minutes1.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(2,4-Dichlorophenoxy)benzaldehyde.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with substances like 2-(2,4-Dichlorophenoxy)benzaldehyde.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAYPCKDEZKJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376951 | |
Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)benzaldehyde | |
CAS RN |
86309-06-0 | |
Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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